molecular formula C14H17N3 B4708524 [(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE

[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE

Cat. No.: B4708524
M. Wt: 227.30 g/mol
InChI Key: OTWAOBUVLIDZRG-UHFFFAOYSA-N
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Description

[(1H-1,3-Benzodiazol-2-yl)methyl]bis(prop-2-en-1-yl)amine is a benzimidazole-derived compound featuring a central amine group substituted with two propenyl (allyl) chains and a benzimidazolylmethyl moiety. Benzimidazole derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which enables π-π stacking interactions and hydrogen bonding . This compound’s propenyl substituents may enhance its reactivity in polymerization or cross-linking reactions, while the benzimidazole core could contribute to biological activity, such as antimicrobial or antitumor properties. Structural characterization of such compounds often employs crystallographic tools like SHELXL or SHELXD for refinement and solution .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-9-17(10-4-2)11-14-15-12-7-5-6-8-13(12)16-14/h3-8H,1-2,9-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWAOBUVLIDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE typically involves the reaction of a benzodiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce various substituted benzodiazole derivatives.

Scientific Research Applications

[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE involves its interaction with specific molecular targets. The benzodiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine

  • Structural Differences: Unlike [(1H-1,3-benzodiazol-2-yl)methyl]bis(prop-2-en-1-yl)amine, this compound replaces the propenyl groups with two benzimidazole moieties linked via a propane chain.

3-(1H-Benzimidazol-1-yl)propan-1-amine

  • Structural Differences: This analog features a single benzimidazole group attached to a propane-1-amine chain.
  • Reactivity : The primary amine group may facilitate Schiff base formation or coordination to metal ions, making it a candidate for catalyst design or metal-organic frameworks (MOFs).

1-[3-(Dimethylamino)propyl]-1H-benzimidazol-2-amine

  • Key Contrasts: The dimethylamino group introduces strong electron-donating effects, altering the benzimidazole’s electronic profile. This modification could enhance basicity and interaction with acidic biological targets (e.g., proton pumps or kinase enzymes).

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications
This compound Benzimidazole Bis(propenyl) + methyl linkage Polymer cross-linker, antimicrobial agent (hypothetical)
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine Bis-benzimidazole Propane chain linker DNA intercalation, fluorescence
3-(1H-Benzimidazol-1-yl)propan-1-amine Benzimidazole Propane-1-amine chain Metal coordination, solubility
1-[3-(Dimethylamino)propyl]-1H-benzimidazol-2-amine Benzimidazole Dimethylamino + propyl chain Proton-pump inhibition, catalysis

Research Findings and Methodological Insights

  • Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXD) are critical for resolving the stereochemistry of benzimidazole derivatives. For instance, SHELXL’s robust refinement algorithms enable precise modeling of propenyl group conformations and anisotropic displacement parameters .
  • This reactivity is exploitable in photoresponsive materials .
  • Biological Activity : Benzimidazoles with alkylamine side chains (e.g., 3-(1H-benzimidazol-1-yl)propan-1-amine) exhibit enhanced membrane permeability, a trait leveraged in drug design .

Biological Activity

The compound [(1H-1,3-benzodiazol-2-yl)methyl]bis(prop-2-en-1-yl)amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound features a benzodiazole moiety linked to a bis(prop-2-en-1-yl)amine structure, which contributes to its unique biological properties. The molecular formula is C13H14N4C_{13}H_{14}N_{4}, with a molecular weight of 230.28 g/mol.

Physical Properties

PropertyValue
Molecular Weight230.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that compounds containing benzodiazole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for This compound are still under investigation, but preliminary studies suggest potential interactions with:

  • Enzymes : Possible inhibition of key metabolic enzymes.
  • Receptors : Interaction with neurotransmitter receptors, potentially influencing CNS activity.

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of this compound in cancer cell lines. For example, studies have shown that related benzodiazole derivatives exhibit cytotoxicity against various cancer types, including breast cancer cells (MCF-7).

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that the compound exhibited notable antiproliferative effects:

CompoundIC50 (µM)
This compound15.4
CA-4 (reference compound)3.9

These results indicate that while the compound shows promise, it is less potent than established chemotherapeutics like CA-4.

Antimicrobial Activity

Preliminary findings suggest that this compound may also possess antimicrobial properties. Similar benzodiazole derivatives have been documented to inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Summary of Studies

A review of literature reveals several studies focusing on the biological activities of related compounds:

  • Antiproliferative Effects : Investigated in multiple cancer cell lines.
  • Antimicrobial Properties : Preliminary data suggest efficacy against common pathogens.
  • Mechanistic Studies : Ongoing research into specific targets and pathways affected by the compound.

Future Directions

Future research should focus on:

  • Detailed mechanistic studies to clarify how the compound interacts with biological targets.
  • In vivo studies to assess pharmacokinetics and therapeutic potential.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy.

Q & A

Q. What are the recommended methods for synthesizing and characterizing [(1H-1,3-benzodiazol-2-yl)methyl]bis(prop-2-en-1-yl)amine?

Synthesis typically involves nucleophilic substitution or reductive amination, where the benzodiazolylmethyl group reacts with allylamine derivatives under controlled pH and temperature. For characterization:

  • X-ray crystallography using SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm proton environments and connectivity .
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% recommended for biological assays) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Single-crystal X-ray diffraction (SC-XRD): Resolve molecular geometry and confirm the absence of crystallographic disorder. SHELXT can automate space-group determination .
  • Mass spectrometry (ESI-TOF) : Validate molecular weight (expected ~300–350 g/mol based on analogs) and fragmentation patterns .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly if the compound is intended for high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Statistical rigor : Use ANOVA or mixed-effects models to account for variability in biological replicates.
  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
  • Metabolite screening : Employ LC-MS to detect degradation products that may interfere with activity .

Q. What computational strategies are effective for studying molecular interactions of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like benzodiazepine receptors or monoamine oxidases (MAOs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How does the compound’s stability under varying pH and solvent conditions impact experimental design?

  • pH-dependent stability : Conduct UV-Vis or ¹H NMR kinetic studies in buffers (pH 2–12) to identify degradation pathways. Allyl groups may hydrolyze under acidic conditions .
  • Solvent selection : Avoid polar aprotic solvents (e.g., DMF) if coordinating metals (e.g., zinc) are present, as seen in benzodiazolyl-metal complexes .

Methodological Considerations for Data Interpretation

Q. What experimental controls are essential when assessing this compound’s enzyme inhibition potential?

  • Positive controls : Use known inhibitors (e.g., diazepam for GABAₐ receptor assays) to benchmark activity .
  • Blind refinement in SHELXL : Apply to eliminate bias in crystallographic data, especially if electron density maps suggest disordered allyl groups .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Optimize reaction intermediates : Introduce protecting groups (e.g., Boc) for the benzodiazolyl moiety to prevent side reactions .
  • Catalyst screening : Test Pd/C or Raney nickel for reductive amination steps to improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE
Reactant of Route 2
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[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE

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